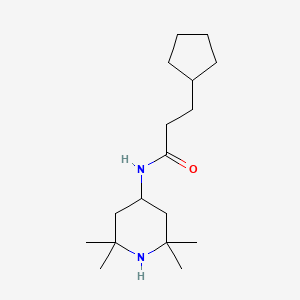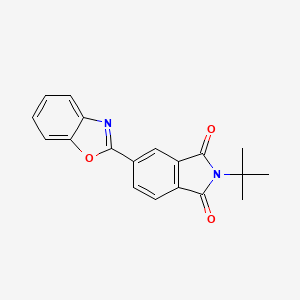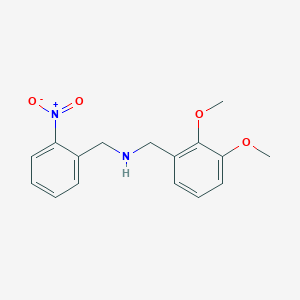
4-nitrobenzyl 2,6-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitrobenzyl 2,6-difluorobenzoate, also known as NBD-F, is a fluorescent probe widely used in scientific research. It belongs to the family of fluorophores, which are molecules that emit light after absorbing light of a specific wavelength. NBD-F is a versatile probe that can be used in various fields, including biochemistry, biophysics, and cell biology.
作用机制
The mechanism of action of 4-nitrobenzyl 2,6-difluorobenzoate is based on its fluorescent properties. When 4-nitrobenzyl 2,6-difluorobenzoate absorbs light of a specific wavelength, it enters an excited state and emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of 4-nitrobenzyl 2,6-difluorobenzoate in the sample. Therefore, by measuring the fluorescence intensity, researchers can determine the concentration of the labeled molecule and monitor its behavior in real-time.
Biochemical and Physiological Effects:
4-nitrobenzyl 2,6-difluorobenzoate is a non-toxic probe that does not interfere with the biological processes under investigation. However, the attachment of 4-nitrobenzyl 2,6-difluorobenzoate to a molecule may affect its biochemical and physiological properties. For example, the attachment of 4-nitrobenzyl 2,6-difluorobenzoate to a protein may alter its enzymatic activity or stability. Therefore, it is important to carefully design the labeling strategy to minimize any potential effects on the labeled molecule.
实验室实验的优点和局限性
The main advantages of using 4-nitrobenzyl 2,6-difluorobenzoate as a fluorescent probe are its high sensitivity, specificity, and versatility. 4-nitrobenzyl 2,6-difluorobenzoate can be attached to a wide range of molecules, including proteins, lipids, and nucleic acids. Moreover, 4-nitrobenzyl 2,6-difluorobenzoate can be used in various experimental setups, including in vitro assays, live-cell imaging, and protein crystallography.
However, there are also some limitations to the use of 4-nitrobenzyl 2,6-difluorobenzoate in lab experiments. One limitation is that 4-nitrobenzyl 2,6-difluorobenzoate may interfere with the function of the labeled molecule, as mentioned earlier. Another limitation is that 4-nitrobenzyl 2,6-difluorobenzoate may photobleach, which means that it loses its fluorescence over time when exposed to light. Therefore, it is important to use appropriate experimental conditions and controls to minimize these limitations.
未来方向
For the use of 4-nitrobenzyl 2,6-difluorobenzoate include developing new labeling strategies and combining it with other imaging techniques to obtain more detailed information about labeled molecules.
合成方法
The synthesis of 4-nitrobenzyl 2,6-difluorobenzoate is a multi-step process that involves several chemical reactions. The starting material is 2,6-difluorobenzoic acid, which is first converted into its acid chloride derivative. Then, 4-nitrobenzyl alcohol is added to the reaction mixture, which reacts with the acid chloride to form the ester bond. The final product is obtained by purifying the crude product using column chromatography.
科学研究应用
4-nitrobenzyl 2,6-difluorobenzoate has a wide range of applications in scientific research. One of its main uses is as a fluorescent probe to study the structure and function of proteins and lipids. 4-nitrobenzyl 2,6-difluorobenzoate can be attached to specific amino acid residues or lipid molecules, which allows researchers to monitor their behavior in real-time. For example, 4-nitrobenzyl 2,6-difluorobenzoate can be used to study the conformational changes of proteins during enzymatic reactions or to monitor the dynamics of lipid membranes.
属性
IUPAC Name |
(4-nitrophenyl)methyl 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO4/c15-11-2-1-3-12(16)13(11)14(18)21-8-9-4-6-10(7-5-9)17(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOABLZATCVYTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)

![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)



![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)
![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)

